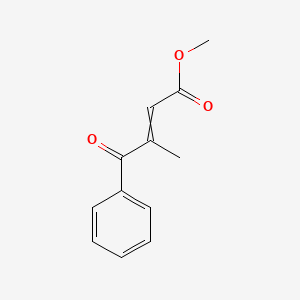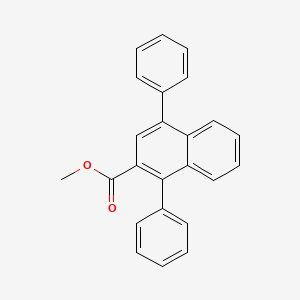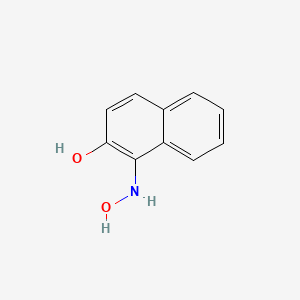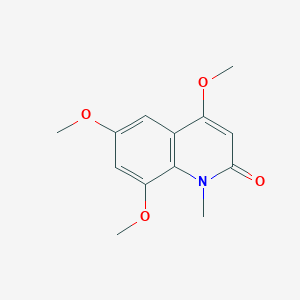
Diisopropyl pyridine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by the presence of two isopropyl ester groups attached to the 2 and 5 positions of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl pyridine-2,5-dicarboxylate can be synthesized through esterification reactions involving pyridine-2,5-dicarboxylic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Diisopropyl pyridine-2,5-dicarbinol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diisopropyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of therapeutic agents.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of diisopropyl pyridine-2,5-dicarboxylate involves its interaction with molecular targets through its ester and pyridine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of receptor activity. The exact pathways and targets depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl pyridine-2,5-dicarboxylate
- Dimethyl pyridine-2,5-dicarboxylate
- Dipropyl pyridine-2,5-dicarboxylate
Uniqueness
Diisopropyl pyridine-2,5-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and potential applications compared to other similar compounds. For instance, the isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
28890-73-5 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dipropan-2-yl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-6-11(14-7-10)13(16)18-9(3)4/h5-9H,1-4H3 |
InChI Key |
MWDACQZSKSPYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)








![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)

